molecular formula C7H10ClN3O B1281047 2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol CAS No. 54121-11-8

2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol

Cat. No.: B1281047
CAS No.: 54121-11-8
M. Wt: 187.63 g/mol
InChI Key: AGFLCLGTMCOTFP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[(6-chloropyridazin-3-yl)-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c1-11(4-5-12)7-3-2-6(8)9-10-7/h2-3,12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFLCLGTMCOTFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60481816
Record name 2-[(6-Chloropyridazin-3-yl)(methyl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54121-11-8
Record name 2-[(6-Chloropyridazin-3-yl)(methyl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol typically involves the reaction of 6-chloropyridazine with methylamine, followed by the addition of ethylene oxide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloropyridazine ring can be reduced to form a dihydropyridazine derivative.

    Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of 2-((6-Chloropyridazin-3-yl)(methyl)amino)acetaldehyde or 2-((6-Chloropyridazin-3-yl)(methyl)amino)acetic acid.

    Reduction: Formation of this compound derivatives with reduced pyridazine rings.

    Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol
  • Molecular Formula : C₇H₁₀ClN₃O
  • Molecular Weight : 187.63 g/mol
  • CAS Number : 54121-11-8 .

Structural Features: This compound features a pyridazine core substituted with a chlorine atom at position 6 and a methylaminoethanol group at position 2. The ethanolamine moiety enhances solubility in polar solvents, while the chloropyridazine ring contributes to electrophilic reactivity, making it a versatile intermediate in medicinal and coordination chemistry .

Comparison with Structurally Related Compounds

Structural Analogues and Key Differences

The following table summarizes critical differences between this compound and its closest analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Similarity Score
This compound 54121-11-8 C₇H₁₀ClN₃O 187.63 Ethanolamine chain with methyl substitution Reference (1.00)
2-[(6-Chloropyridazin-3-yl)amino]ethanol 51947-89-8 C₆H₈ClN₃O 173.60 Lacks methyl group on the aminoethanol chain 0.85
2-(6-Chloropyridazin-3-yl)propan-2-ol 1093881-08-3 C₇H₉ClN₂O 172.61 Hydroxyl group replaces aminoethanol chain 0.78
3-Chloro-6-ethoxypyridazine 17321-20-9 C₆H₇ClN₂O 158.59 Ethoxy group at position 6; no aminoethanol 0.65
6-Chloro-N-isopropylpyridazin-3-amine 1007-55-2 C₇H₁₀ClN₃ 171.63 Isopropylamine replaces methylaminoethanol 0.70

Biological Activity

The compound 2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol is a pyridazine derivative that has garnered attention for its diverse biological activities. With the molecular formula C7H10ClN3O, this compound features a chloropyridazine ring, a methylamino group, and an ethanol moiety. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound can be attributed to its interactions with enzymes and proteins. Pyridazine derivatives typically engage in biochemical processes through nitrogen atoms present in their structure, facilitating enzyme inhibition or activation. This interaction can lead to significant alterations in metabolic pathways and cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : It has been shown to possess antimicrobial effects against various pathogens, suggesting potential applications in treating infections.
  • Anticancer Potential : Preliminary studies indicate that it may inhibit cancer cell proliferation by affecting cell signaling pathways and gene expression related to tumor growth.
  • Enzyme Interaction : The compound has been identified as a biochemical probe for studying enzyme interactions, which may help elucidate its role in metabolic processes .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial efficacy of various chloropyridazine derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth at varying concentrations, highlighting its potential as an antimicrobial agent .
  • Anticancer Activity :
    • In vitro assays showed that this compound inhibited the proliferation of specific cancer cell lines. The mechanism was linked to the modulation of apoptosis-related genes, suggesting its role as a potential anticancer therapeutic .
  • Enzyme Inhibition :
    • A biochemical analysis revealed that this compound interacts with key metabolic enzymes, leading to altered metabolic fluxes. This interaction was characterized by concentration-dependent inhibition of enzyme activity, which could have implications for metabolic diseases .

Data Table: Biological Activity Overview

Biological ActivityDescriptionReferences
AntimicrobialEffective against various bacterial strains
AnticancerInhibits proliferation of cancer cells
Enzyme InteractionModulates activity of key metabolic enzymes

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